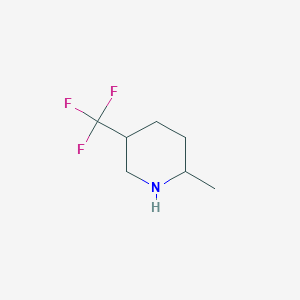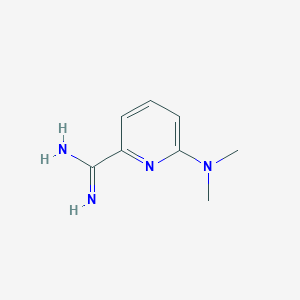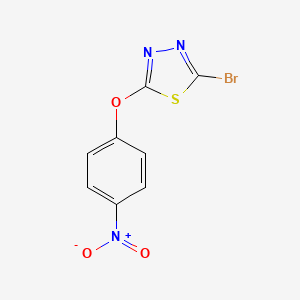
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3This compound is a potent hallucinogen that has been used for centuries in traditional religious ceremonies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,5-dimethoxyphenylpropan-1-ol.
Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s hallucinogenic effects are attributed to its ability to modulate neurotransmitter activity in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: A primary amine and alcohol used in various chemical syntheses.
3-Dimethylamino-1-phenyl-propan-1-one: Used in the synthesis of pharmaceuticals.
3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol: Another derivative with similar structural features.
Uniqueness
3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is unique due to its potent hallucinogenic properties and its historical use in traditional ceremonies. Its ability to interact with serotonin receptors distinguishes it from other similar compounds, making it a subject of interest in both scientific research and cultural contexts.
Propriétés
IUPAC Name |
3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7,11,13H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTIMMJXDYQGQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CCN)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)





